Cas no 81522-68-1 ((2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide)

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide structure
81522-68-1 structure
商品名:(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide
CAS番号:81522-68-1
MF:C33H51O3PSi2
メガワット:582.901012659073
MDL:MFCD08703326
CID:60347
PubChem ID:11124745

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide 化学的及び物理的性質

名前と識別子

    • [3S-(1Z,3a,5b)]-[2-[3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphineoxide
    • ((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
    • [(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine Oxide
    • [3S-(1Z, 3A,5B)]-[2-{3,5-BIS-{[(1,1-DIMETHYLETHYL)-DIMETHYLS
    • [3S-(1Z,3a,5b)]-[2-{3,5-bis-{[(1,1-dimethylethyl)-dimethylsilyl]-oxy}-2-methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide
    • Phosphine Oxide,[2-[3,5-bis [[(1,1-Dimethylethyl) Dimethylsily]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-,[3S-(1Z,3a,5b0)
    • tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
    • PHOSPHINE OXIDE, [2-[3,5-BIS [[(1,1-DIMETHYLETHYL) DIMETHYLSILY]OXY]-2-METHYLENECYCLOHEXYLIDENE]ETHYL]DIPHENYL-,[3S-(1Z,3A,5B0)]
    • BCP14765
    • 3S-(1Z,3A,5B)-2-[3,5-Bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene]ethyldiphenylphosphine oxide
    • ((Z)-2-((3R,5S)-3,5-BIS((TERT-BUTYLDIMETHYLSILYL)OXY)-2-METHYLENECYCLOHEXYLIDENE)ETHYL)DIPHENYLPHOSPHINEOXIDE
    • Phosphineoxide,[2-[3,5-bis[[(1,1-dimethylethyl)dimethylsily]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-,[3s-(1z,3a,5b0)]
    • 81522-68-1
    • SCHEMBL3211756
    • tert-butyl({[(1R,3S,5Z)-3-[(tert-butyldimethylsilyl)oxy]-5-[2-(diphenylphosphoroso)ethylidene]-4-methylidenecyclohexyl]oxy})dimethylsilane
    • MFCD08703326
    • CID 11124745
    • AS-75150
    • AKOS015964462
    • DTXSID00456023
    • CS-M1835
    • Phosphine oxide, [(2Z)-2-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-
    • AC-8891
    • {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane
    • [(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine oxide (ACI)
    • Phosphine oxide, [2-[3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenyl-, [3S-(1Z,3α,5β)]- (ZCI)
    • (2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide
    • MDL: MFCD08703326
    • インチ: 1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31+/m1/s1
    • InChIKey: MDDUHVRJJAFRAU-YZNNVMRBSA-N
    • ほほえんだ: P(C1C=CC=CC=1)(C1C=CC=CC=1)(=O)C/C=C1/C[C@@H](O[Si](C)(C)C(C)(C)C)C[C@H](O[Si](C)(C)C(C)(C)C)C/1=C

計算された属性

  • せいみつぶんしりょう: 582.31100
  • どういたいしつりょう: 582.31143555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 39
  • 回転可能化学結合数: 10
  • 複雑さ: 890
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

  • PSA: 45.34000
  • LogP: 9.05770

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B429895-10mg
[(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine Oxide
81522-68-1
10mg
$ 81.00 2023-04-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z45820-100mg
((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
81522-68-1 99%
100mg
¥1158.0 2023-09-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058179-1g
((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
81522-68-1 98%
1g
¥5965.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Z45820-250mg
((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
81522-68-1 99%
250mg
¥1938.0 2023-09-05
Chemenu
CM338811-100mg
tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
81522-68-1 95%+
100mg
$178 2024-07-23
eNovation Chemicals LLC
Y1054148-250mg
PHOSPHINE OXIDE, [2-[3,5-BIS [[(1,1-DIMETHYLETHYL) DIMETHYLSILY]OXY]-2-METHYLENECYCLOHEXYLIDENE]ETHYL]DIPHENYL-,[3S-(1Z,3A,5B0)]
81522-68-1 98%
250mg
$200 2025-02-21
eNovation Chemicals LLC
Y1054148-100mg
PHOSPHINE OXIDE, [2-[3,5-BIS [[(1,1-DIMETHYLETHYL) DIMETHYLSILY]OXY]-2-METHYLENECYCLOHEXYLIDENE]ETHYL]DIPHENYL-,[3S-(1Z,3A,5B0)]
81522-68-1 98%
100mg
$155 2025-02-20
eNovation Chemicals LLC
Y1054148-250mg
PHOSPHINE OXIDE, [2-[3,5-BIS [[(1,1-DIMETHYLETHYL) DIMETHYLSILY]OXY]-2-METHYLENECYCLOHEXYLIDENE]ETHYL]DIPHENYL-,[3S-(1Z,3A,5B0)]
81522-68-1 98%
250mg
$200 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1058179-250mg
((Z)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethyl)diphenylphosphine oxide
81522-68-1 98%
250mg
¥1690.00 2024-07-28
TRC
B429895-50mg
[(2Z)-2-[(3S,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethyl]diphenylphosphine Oxide
81522-68-1
50mg
$ 173.00 2023-04-18

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Binaphthol-titanium-promoted, highly enantiocontrolled, Diels-Alder cycloadditions of electronically matched 2-pyrones and vinyl ethers: streamlined asymmetric synthesis of an A-ring precursor to physiologically active 1α-hydroxyvitamin D3 steroids
Posner, Gary H.; et al, Tetrahedron Letters, 1994, 35(41), 7541-4

ごうせいかいろ 2

はんのうじょうけん
1.1 -
2.1 1 h, 22 °C
2.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, -60 °C
リファレンス
Diphenylphosphine Oxide - First Update to document cited in CA149:267100
Saunders, Jeffrey O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Tetrahydrofuran
1.3 Solvents: Water
1.4 Reagents: Hydrogen peroxide Solvents: Chloroform ,  Water
リファレンス
Parallel Synthesis of a Vitamin D3 Library in the Solid-Phase
Hijikuro, Ichiro; et al, Journal of the American Chemical Society, 2001, 123(16), 3716-3722

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: 2-Propen-1-ol, lithium salt
1.2 Reagents: Formic acid Catalysts: Palladium diacetate
1.3 -
2.1 -
リファレンス
Binaphthol-titanium-promoted, highly enantiocontrolled, Diels-Alder cycloadditions of electronically matched 2-pyrones and vinyl ethers: streamlined asymmetric synthesis of an A-ring precursor to physiologically active 1α-hydroxyvitamin D3 steroids
Posner, Gary H.; et al, Tetrahedron Letters, 1994, 35(41), 7541-4

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Hexane
1.2 Catalysts: Fluorenone-4-carboxylic acid Solvents: tert-Butyl methyl ether
2.1 Reagents: Triphosgene Solvents: Hexane
2.2 Reagents: Triethylamine
2.3 Reagents: Sodium hydride Solvents: Dimethylformamide
リファレンス
Efficient Synthesis of the A-Ring Phosphine Oxide Building Block Useful for 1α,25-Dihydroxy Vitamin D3 and Analogues
Daniewski, Andrzej R.; et al, Journal of Organic Chemistry, 2002, 67(5), 1580-1587

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile
2.1 -
リファレンス
An efficient asymmetric synthesis of 1α,25-(OH)2 vitamin D3 A-ring synthon
Nagasawa, Kazuo; et al, Journal of Organic Chemistry, 1993, 58(9), 2523-9

ごうせいかいろ 7

はんのうじょうけん
リファレンス
An efficient route to a key A-ring synthon for 1α,25-dihydroxyvitamin D3 and its analogs
Hatakeyama, Susumi; et al, Tetrahedron, 1994, 50(47), 13369-76

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
2.2 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate
リファレンス
A Concise Enantioselective Synthesis of a Key A-Ring Synthon for 1α-Hydroxyvitamin D3 Compounds
Hiyamizu, Hiroko; et al, Organic Letters, 2001, 3(3), 473-475

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  Lithium chloride Solvents: Dimethylformamide
1.2 Reagents: Methanesulfonyl chloride
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
2.2 Solvents: Tetrahydrofuran
2.3 Solvents: Water
2.4 Reagents: Hydrogen peroxide Solvents: Chloroform ,  Water
リファレンス
Parallel Synthesis of a Vitamin D3 Library in the Solid-Phase
Hijikuro, Ichiro; et al, Journal of the American Chemical Society, 2001, 123(16), 3716-3722

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Acetonitrile
2.1 -
リファレンス
An efficient asymmetric synthesis of 1α,25-(OH)2 vitamin D3 A-ring synthon
Nagasawa, Kazuo; et al, Journal of Organic Chemistry, 1993, 58(9), 2523-9

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile
2.1 -
リファレンス
An efficient route to a key A-ring synthon for 1α,25-dihydroxyvitamin D3 and its analogs
Hatakeyama, Susumi; et al, Tetrahedron, 1994, 50(47), 13369-76

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Triphenylphosphine Catalysts: Palladium diacetate
リファレンス
A Concise Enantioselective Synthesis of a Key A-Ring Synthon for 1α-Hydroxyvitamin D3 Compounds
Hiyamizu, Hiroko; et al, Organic Letters, 2001, 3(3), 473-475

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 -
リファレンス
A new and efficient asymmetric synthesis of an A-ring precursor to physiologically active 1α-hydroxyvitamin D3 steroids
Posner, Gary H.; et al, Journal of Organic Chemistry, 1992, 57(26), 7012-14

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Fluorenone Solvents: tert-Butyl methyl ether
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
3.1 Reagents: Dimethyl sulfide ,  Chlorosuccinimide Solvents: Dichloromethane
4.1 Solvents: Tetrahydrofuran
4.2 Reagents: Dichloromethane ,  Hydrogen peroxide
リファレンス
Stereocontrolled total synthesis of 1α,25-dihydroxycholecalciferol and 1α,25-dihydroxyergocalciferol
Baggiolini, Enrico G.; et al, Journal of Organic Chemistry, 1986, 51(16), 3098-108

ごうせいかいろ 16

はんのうじょうけん
1.1 1 h, 22 °C
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  2 h, -60 °C
リファレンス
Diphenylphosphine Oxide - First Update to document cited in CA149:267100
Saunders, Jeffrey O.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Pyridine ,  Triphosgene Solvents: Hexane ;  30 min, 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium hydride Solvents: Dimethylformamide ;  15 min, 10 °C; 30 min, rt; rt → -60 °C; 15 min, -60 °C; 2 h, -60 °C; 1 h, rt
リファレンス
Improved preparation of A-ring phosphine oxides for the synthesis of vitamin D analogs
Daniewski, Andrzej R.; et al, Synthetic Communications, 2002, 32(19), 3031-3039

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Dichloromethane ,  Hydrogen peroxide
リファレンス
Stereocontrolled total synthesis of 1α,25-dihydroxycholecalciferol and 1α,25-dihydroxyergocalciferol
Baggiolini, Enrico G.; et al, Journal of Organic Chemistry, 1986, 51(16), 3098-108

ごうせいかいろ 19

はんのうじょうけん
リファレンス
An efficient asymmetric synthesis of 1α,25-(OH)2 vitamin D3 A-ring synthon
Nagasawa, Kazuo; et al, Journal of Organic Chemistry, 1993, 58(9), 2523-9

ごうせいかいろ 20

はんのうじょうけん
1.1 Catalysts: Palladium, bis(acetonitrile)dichloro-
1.2 -
2.1 -
リファレンス
Binaphthol-titanium-promoted, highly enantiocontrolled, Diels-Alder cycloadditions of electronically matched 2-pyrones and vinyl ethers: streamlined asymmetric synthesis of an A-ring precursor to physiologically active 1α-hydroxyvitamin D3 steroids
Posner, Gary H.; et al, Tetrahedron Letters, 1994, 35(41), 7541-4

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 22

はんのうじょうけん
リファレンス
A new and efficient asymmetric synthesis of an A-ring precursor to physiologically active 1α-hydroxyvitamin D3 steroids
Posner, Gary H.; et al, Journal of Organic Chemistry, 1992, 57(26), 7012-14

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Triphosgene Solvents: Hexane
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium hydride Solvents: Dimethylformamide
リファレンス
Efficient Synthesis of the A-Ring Phosphine Oxide Building Block Useful for 1α,25-Dihydroxy Vitamin D3 and Analogues
Daniewski, Andrzej R.; et al, Journal of Organic Chemistry, 2002, 67(5), 1580-1587

ごうせいかいろ 24

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
1.2 Reagents: Hydrogen peroxide Solvents: Chloroform ,  Water
リファレンス
Synthesis of retiferol RAD1 and RAD2, the lead representatives of a new class of des-CD analogs of cholecalciferol
Kutner, A.; et al, Bioorganic Chemistry, 1995, 23(1), 22-32

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene
2.1 Catalysts: Trimethylbenzoic acid Solvents: Dichloromethane
3.1 -
4.1 -
5.1 -
6.1 -
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 26

はんのうじょうけん
リファレンス
Asymmetric total synthesis of an A-ring precursor to hormonally active 1α,25-dihydroxyvitamin D3
Posner, Gary H.; et al, Journal of Organic Chemistry, 1990, 55(13), 3967-9

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Dimethyl sulfide ,  Chlorosuccinimide Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
2.2 Reagents: Hydrogen peroxide Solvents: Chloroform ,  Water
リファレンス
Synthesis of retiferol RAD1 and RAD2, the lead representatives of a new class of des-CD analogs of cholecalciferol
Kutner, A.; et al, Bioorganic Chemistry, 1995, 23(1), 22-32

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide Raw materials

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide Preparation Products

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:81522-68-1)(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide
注文番号:A946390
在庫ステータス:in Stock/in Stock
はかる:250mg/1g
清らかである:99%/99%
最終更新された価格情報:Friday, 30 August 2024 15:54
価格 ($):200.0/437.0

(2Z)-2-(3S,5R)-3,5-Bis(1,1-dimethylethyl)dimethylsilyloxy-2-methylenecyclohexylideneethyldiphenylphosphine Oxide 関連文献

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